molecular formula C14H17BrO3 B8345977 2-Bromo-1-[3-(cyclopentyloxy)-4-methoxyphenyl]ethan-1-one

2-Bromo-1-[3-(cyclopentyloxy)-4-methoxyphenyl]ethan-1-one

Cat. No.: B8345977
M. Wt: 313.19 g/mol
InChI Key: WMKVGHONISCRRI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Bromo-1-[3-(cyclopentyloxy)-4-methoxyphenyl]ethan-1-one is an organic compound with the molecular formula C13H17BrO3 It is a brominated derivative of ethanone, featuring a cyclopentoxy and a methoxy group attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-1-[3-(cyclopentyloxy)-4-methoxyphenyl]ethan-1-one typically involves the bromination of a precursor compound. One common method is the bromination of 1-(3-cyclopentoxy-4-methoxyphenyl)ethanone using bromine in the presence of a suitable solvent such as chloroform or acetic acid. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods

Industrial production methods for this compound may involve similar bromination reactions but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-1-[3-(cyclopentyloxy)-4-methoxyphenyl]ethan-1-one undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines or thiols.

    Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride.

    Oxidation Reactions: The methoxy group can be oxidized to a carboxylic acid under strong oxidative conditions

Common Reagents and Conditions

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

    Reduction: Sodium borohydride or lithium aluminum hydride in an appropriate solvent.

    Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

Major Products

    Substitution: Formation of substituted ethanone derivatives.

    Reduction: Formation of 1-(3-cyclopentoxy-4-methoxyphenyl)ethanol.

    Oxidation: Formation of 3-cyclopentoxy-4-methoxybenzoic acid.

Scientific Research Applications

2-Bromo-1-[3-(cyclopentyloxy)-4-methoxyphenyl]ethan-1-one has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as an inhibitor of specific enzymes or proteins.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the synthesis of specialty chemicals and intermediates for pharmaceuticals

Mechanism of Action

The mechanism of action of 2-Bromo-1-[3-(cyclopentyloxy)-4-methoxyphenyl]ethan-1-one involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by covalently binding to their active sites, thereby blocking their activity. The bromine atom plays a crucial role in this inhibitory action by forming a stable bond with the enzyme’s active site residues .

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-1-(4-methoxyphenyl)ethanone
  • 2-Bromo-1-(3,4-dimethoxyphenyl)ethanone
  • 2-Bromo-1-(3,5-dimethoxyphenyl)ethanone

Uniqueness

2-Bromo-1-[3-(cyclopentyloxy)-4-methoxyphenyl]ethan-1-one is unique due to the presence of the cyclopentoxy group, which imparts distinct steric and electronic properties compared to other similar compounds. This uniqueness can influence its reactivity and interaction with biological targets, making it a valuable compound for specific applications .

Properties

Molecular Formula

C14H17BrO3

Molecular Weight

313.19 g/mol

IUPAC Name

2-bromo-1-(3-cyclopentyloxy-4-methoxyphenyl)ethanone

InChI

InChI=1S/C14H17BrO3/c1-17-13-7-6-10(12(16)9-15)8-14(13)18-11-4-2-3-5-11/h6-8,11H,2-5,9H2,1H3

InChI Key

WMKVGHONISCRRI-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)CBr)OC2CCCC2

Origin of Product

United States

Synthesis routes and methods

Procedure details

To 200 ml of methanol solution containing 11.6 g (49.5 mmol) of 1-(3-cyclopentoxy-4-methoxyphenyl)ethanone (see Bioorg. Med. Chem. Lett. 2003, 13, 2355) was added 20.47 g (54.5 mmol) of trimethylphenylammonium tribromide at room temperature, and the mixture was stirred at room temperature for 40 minutes. After completion of the reaction, water was added to the reaction mixture, and the mixture was neutralized with a saturated aqueous solution of sodium hydrogencarbonate and then extracted with chloroform. The organic layer after separation was washed with a saturated aqueous solution of sodium chloride, dried over anhydrous magnesium sulfate and then concentrated under reduced pressure. To the obtained concentrate was added 50 ml of a mixed solvent (diisopropyl ether/hexane=1/2 (V/V)), and precipitated solid was collected by filtration. The obtained solid was washed with diisopropyl ether, and dried under reduced pressure to obtain 6.47 g of the title compound as a white solid. (Yield: 41%)
Quantity
200 mL
Type
reactant
Reaction Step One
Quantity
11.6 g
Type
reactant
Reaction Step One
Quantity
20.47 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Yield
41%

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